molecular formula C8H12BrN3O2S B1409128 N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide CAS No. 1801905-64-5

N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide

Cat. No. B1409128
M. Wt: 294.17 g/mol
InChI Key: QNVYNIDUWFGNDX-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-methylpyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 1301214-71-0 . It has a molecular weight of 229.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “N-(5-bromo-2-methylpyridin-3-yl)acetamide” is C8H9BrN2O . The InChI Code is 1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(5-bromo-2-methylpyridin-3-yl)acetamide” is a powder that is stored at room temperature . It has a melting point of 256-257 degrees .

Scientific Research Applications

  • Photodynamic Therapy Applications : A study conducted by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound similar to N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide, demonstrated significant potential in photodynamic therapy for cancer treatment. This is due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Insecticidal Activities : Research by Lim, Lee, and Park (2019) synthesized novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, which demonstrated efficacy as insecticides. Their work indicated that the structural scaffold of these compounds could be valuable in discovering new crop-protecting agents (Lim, Lee, & Park, 2019).

  • Synthesis of Pyridine Derivatives : Peterson and Tolman (1977) investigated the synthesis of 5-arylamino-2-picolines, involving reactions with 5-bromo-2-methylpyridine. Their study contributed to the understanding of synthetic methods in heterocyclic chemistry (Peterson & Tolman, 1977).

  • Gas-Liquid Chromatography : Vandenheuvel and Gruber (1975) discussed the use of N-dimethylaminomethylene derivatives, including those related to N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide, for enhancing gas-liquid chromatographic studies. These derivatives showed excellent properties for chromatographic analysis (Vandenheuvel & Gruber, 1975).

  • Supramolecular Chemistry : A study by Suksangpanya et al. (2004) focused on the creation of hydrogen-bonded supramolecular architectures using copper(II) halides and N-(methylpyridin-2-yl)-amidino-O-alkylurea. This research contributes to the understanding of molecular interactions and the design of complex structures (Suksangpanya et al., 2004).

  • Development of Agrochemicals : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, exhibiting significant insecticidal activities. This research aids in the development of new agrochemicals for pest control (Qi et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-3-(dimethylsulfamoylamino)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2S/c1-6-8(4-7(9)5-10-6)11-15(13,14)12(2)3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVYNIDUWFGNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
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N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
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N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
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N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
Reactant of Route 5
N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
Reactant of Route 6
N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide

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